molecular formula C17H11ClN4O2 B11388013 2-{5-[3-(2-Chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-1,2,4-oxadiazol-3-yl}pyridine

2-{5-[3-(2-Chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-1,2,4-oxadiazol-3-yl}pyridine

Cat. No.: B11388013
M. Wt: 338.7 g/mol
InChI Key: DSJDKIRHHOJWEZ-UHFFFAOYSA-N
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Description

2-{5-[3-(2-Chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-1,2,4-oxadiazol-3-yl}pyridine is a complex organic compound that features a unique combination of heterocyclic structures

Preparation Methods

The synthesis of 2-{5-[3-(2-Chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-1,2,4-oxadiazol-3-yl}pyridine typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the formation of the oxazole and oxadiazole rings, followed by their coupling with a pyridine derivative. Reaction conditions often involve the use of catalysts and specific reagents to facilitate the formation of these heterocyclic rings. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using automated systems and large-scale reactors.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group, using reagents like sodium hydroxide or other nucleophiles.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

2-{5-[3-(2-Chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-1,2,4-oxadiazol-3-yl}pyridine has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: This compound can be used in biochemical assays to investigate enzyme interactions and cellular pathways.

    Industry: It may be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-{5-[3-(2-Chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-1,2,4-oxadiazol-3-yl}pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s heterocyclic structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar compounds include other heterocyclic molecules with oxazole, oxadiazole, and pyridine rings. For example:

    2-Amino-5-(4-chlorophenyl)-1,3,4-oxadiazole: Shares the oxadiazole and chlorophenyl groups but lacks the oxazole and pyridine rings.

    2-(4-Chlorophenyl)-5-methyl-1,2-oxazole: Contains the oxazole and chlorophenyl groups but not the oxadiazole and pyridine rings.

Properties

Molecular Formula

C17H11ClN4O2

Molecular Weight

338.7 g/mol

IUPAC Name

5-[3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-3-pyridin-2-yl-1,2,4-oxadiazole

InChI

InChI=1S/C17H11ClN4O2/c1-10-14(15(21-23-10)11-6-2-3-7-12(11)18)17-20-16(22-24-17)13-8-4-5-9-19-13/h2-9H,1H3

InChI Key

DSJDKIRHHOJWEZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C3=NC(=NO3)C4=CC=CC=N4

Origin of Product

United States

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